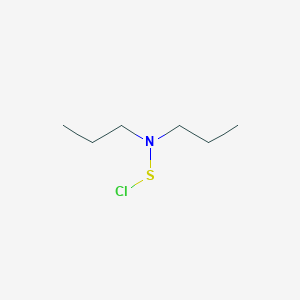

Di(n-propyl)aminosulphenyl chloride

Description

It belongs to the class of sulfenyl chlorides, which are widely used as intermediates in organic synthesis for introducing sulfur-containing functional groups.

Properties

Molecular Formula |

C6H14ClNS |

|---|---|

Molecular Weight |

167.70 g/mol |

IUPAC Name |

(dipropylamino) thiohypochlorite |

InChI |

InChI=1S/C6H14ClNS/c1-3-5-8(9-7)6-4-2/h3-6H2,1-2H3 |

InChI Key |

KTCQRIORRGTMDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)SCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Di(n-propyl)aminosulphenyl Chloride and Related Compounds

Key Observations:

Reactivity: this compound’s –SCl group is electrophilic, enabling thiolation reactions. In contrast, n-propyl chloride’s –Cl is less reactive due to the absence of electron-withdrawing groups, making it more suitable for nucleophilic substitutions . Diisopropylphosphoramidous dichloride exhibits phosphorus-centered reactivity, forming phosphoramidate linkages, unlike the sulfur-centered reactions of the target compound .

Stability: Sulfenyl chlorides like this compound are moisture-sensitive, analogous to phosphoryl chlorides (e.g., diisopropylphosphoramidous dichloride), which hydrolyze readily . n-Propyl chloride is relatively stable under anhydrous conditions but decomposes in the presence of strong bases .

Safety and Handling: n-Propyl chloride (UN 1278) is classified as flammable and toxic, requiring precautions similar to those for other volatile chlorides . this compound likely shares hazards with sulfenyl chlorides, including corrosive and lachrymatory properties, though specific data are unavailable.

Commercial and Regulatory Aspects

- Pricing : n-Propyl chloride is commercially available at lower costs (e.g., ¥7,000/5g for related bromides and chlorides) compared to specialized reagents like diisopropylphosphoramidous dichloride, which is priced higher due to niche applications .

- Regulatory Status : n-Propyl chloride is regulated under UN 1278, while sulfenyl chlorides often require stricter handling protocols due to higher reactivity .

Research Findings and Gaps

- Odor Properties: Di-n-propylamine (a structural relative) exhibits a strong amine odor at <0.14 ppm, suggesting that this compound may require odor-control measures in labs .

- Stability Studies: No direct data exist for the target compound, but hydrolytic instability is common in sulfenyl chlorides, necessitating anhydrous storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.